2,3,4-Trimethylhept-5-en-2-ol
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Overview
Description
2,3,4-Trimethylhept-5-en-2-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at positions 2, 3, and 4, and a double bond at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylhept-5-en-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,3,4-trimethylpent-2-ene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2CrO4
Reduction: H2 with Pd/C, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2,3,4-Trimethylhept-5-en-2-one
Reduction: 2,3,4-Trimethylheptane
Substitution: 2,3,4-Trimethylhept-5-en-2-yl chloride
Scientific Research Applications
2,3,4-Trimethylhept-5-en-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylhept-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the presence of the double bond and methyl groups can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylheptane
- 2,3,4-Trimethylhexanol
- 2,3,4-Trimethylpentanol
Uniqueness
2,3,4-Trimethylhept-5-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond within its structure
Properties
CAS No. |
57785-05-4 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,3,4-trimethylhept-5-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-6-7-8(2)9(3)10(4,5)11/h6-9,11H,1-5H3 |
InChI Key |
AMCILDWYWUWBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C(C)C(C)(C)O |
Origin of Product |
United States |
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